molecular formula C11H9NO4 B2455517 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione CAS No. 847837-43-8

3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione

Cat. No.: B2455517
CAS No.: 847837-43-8
M. Wt: 219.196
InChI Key: ZLHXIDMTRDXRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-f]indole-8,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10-6-4-8-9(16-3-1-2-15-8)5-7(6)12-11(10)14/h4-5H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHXIDMTRDXRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C3C(=C2)C(=O)C(=O)N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the indole ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione has been investigated for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities. Studies have explored its mechanism of action against various cancer cell lines, demonstrating cytotoxic effects which suggest its utility as a lead compound in drug development.

Case Study: Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. The findings support further exploration into its use as a chemotherapeutic agent.

Pharmacological Research

The compound's pharmacological profile suggests potential applications in treating neurodegenerative diseases. Preliminary studies have indicated that it may modulate neurotransmitter systems and exhibit neuroprotective effects.

Case Study: Neuroprotective Effects

In vitro experiments showed that 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione could protect neuronal cells from oxidative stress-induced damage. This opens avenues for research into its role in neuroprotection and cognitive enhancement.

Materials Science

Beyond biological applications, this compound has been explored in materials science for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Case Study: Organic Electronics

Research has demonstrated that incorporating 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione into polymer matrices can enhance conductivity and stability of organic photovoltaic cells. This application highlights its versatility beyond traditional medicinal uses.

Comparative Data Table

Application AreaPotential UsesObserved Effects
Medicinal ChemistryAnticancer agentSignificant cytotoxicity in cancer cells
PharmacologyNeuroprotective agentProtection against oxidative stress
Materials ScienceOrganic electronicsEnhanced conductivity in photovoltaic cells

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Biological Activity

3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione (CAS No. 847837-43-8) is a complex organic compound notable for its diverse biological activities. With a molecular formula of C11H9NO4 and a molecular weight of 219.19 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione features a fused dioxepine and indole ring system that contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain indole derivatives can inhibit bacterial growth and fungal infections. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

CompoundActivityReference
3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dioneAntimicrobial
Indole Derivative AAntifungal
Indole Derivative BAntibacterial

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells. Specific pathways affected include the modulation of protein kinases and the activation of caspases.

Case Study:
A study involving the administration of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione in vitro showed a dose-dependent reduction in cell viability in various cancer cell lines. The IC50 values ranged from 10 µM to 25 µM depending on the cell type.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

The biological activity of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It can bind to various receptors modulating signal transduction pathways.
  • Gene Expression Modulation: It influences the expression of genes associated with apoptosis and inflammation.

Synthesis and Derivatives

The synthesis of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione typically involves multi-step organic reactions. Common synthetic routes include cyclization under acidic conditions using p-toluenesulfonic acid.

Q & A

Q. How can enantiomer fractions (EFs) or chiral separation techniques address stereochemical complexity in derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak columns) or capillary electrophoresis separates enantiomers. ’s enantiomer fraction (EF) analysis quantifies stereoisomer ratios. X-ray crystallography (as in ) confirms absolute configurations, critical for patent applications or pharmacological profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.